1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-fluorobenzenesulfonyl)piperazine
Overview
Description
1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-fluorobenzenesulfonyl)piperazine is a useful research compound. Its molecular formula is C22H22FN7O3S and its molecular weight is 483.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-fluorobenzenesulfonyl)piperazine is a novel synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H29N9O
- Molecular Weight : 447.54 g/mol
- CAS Number : 1448694-02-7
The structure consists of a triazolo[4,5-d]pyrimidine core linked to a piperazine moiety and an ethoxyphenyl group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer potential. It has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.
These values indicate that the compound exhibits superior potency compared to standard chemotherapeutics like doxorubicin (IC50 = 40 µM) in certain contexts.
The mechanism underlying the anticancer activity involves the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, the compound targets:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition of this receptor is crucial in many cancers, particularly breast and colorectal cancers.
- PI3K (Phosphoinositide 3-Kinase) : Another significant pathway involved in cell proliferation and survival.
In silico studies have suggested that the compound interacts effectively with these targets, providing a rationale for its observed biological activities .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the triazolo[4,5-d]pyrimidine structure can significantly affect biological activity. For instance:
- The presence of electron-donating groups enhances activity against specific cancer cell lines.
- Variations in substituents on the piperazine ring can alter pharmacokinetic properties and bioavailability.
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Study on Mice Models : In a recent study, mice bearing MCF-7 tumors were treated with the compound. Results showed a significant reduction in tumor size compared to control groups .
- Combination Therapy : The compound was tested in combination with other chemotherapeutics, revealing synergistic effects that enhance overall efficacy while reducing side effects associated with higher doses of standard treatments .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-7-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7O3S/c1-2-33-18-8-6-17(7-9-18)30-22-20(26-27-30)21(24-15-25-22)28-10-12-29(13-11-28)34(31,32)19-5-3-4-16(23)14-19/h3-9,14-15H,2,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGGPYKUUPEIIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=CC(=C5)F)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.